"Methyl 4-isobutylbenzoate" synthesis and properties
"Methyl 4-isobutylbenzoate" synthesis and properties
Whitepaper: Advanced Synthesis and Characterization of Methyl 4-isobutylbenzoate (CAS: 154320-56-6)
Executive Summary
Methyl 4-isobutylbenzoate is a highly versatile ester intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by its lipophilic isobutyl tail and reactive ester headgroup, this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective Sphingosine-1-Phosphate (S1P) receptor agonists[1]. This technical guide provides researchers and process chemists with an authoritative breakdown of its physicochemical properties, validated synthetic methodologies, and downstream applications.
Physicochemical and Spectroscopic Profiling
Understanding the physical and spectral baseline of Methyl 4-isobutylbenzoate is essential for in-process reaction monitoring and final product validation. The quantitative data summarized below provides the definitive parameters for isolating and characterizing this compound[2],[3].
Table 1: Physicochemical Properties
| Property | Value | Method / Condition |
|---|---|---|
| CAS Number | 154320-56-6 | Standard Registry |
| Molecular Formula | C12H16O2 | N/A |
| Molecular Weight | 192.25 g/mol | Calculated |
| Boiling Point | 80−81 °C | 0.3 mmHg[3] |
| Boiling Point (Alt) | 109 °C | 3.0 Torr[2] |
| Density | 0.993±0.06 g/cm³ | Predicted[2] |
Table 2: Spectroscopic Characterization Data [3]
| Analytical Technique | Key Signals / Signatures | Structural Correlation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.88 (d, J = 6.0 Hz, 6H) | Isobutyl methyl groups |
| δ 1.10−2.12 (m, 1H) | Isobutyl methine proton | |
| δ 2.48 (d, J = 7.0 Hz, 2H) | Benzylic methylene protons | |
| δ 3.80 (s, 3H) | Methoxy ester protons | |
| δ 7.05 & 7.80 (2 d, 1:1, J=8.4 Hz, 4H) | Para-substituted aromatic ring | |
| Mass Spectrometry (MS) | m/z 192 (M+) | Molecular Ion |
| Infrared (IR) Spectroscopy | 1732 cm⁻¹ | Carbonyl (C=O) stretch of ester |
Strategic Synthesis Methodologies
The synthesis of Methyl 4-isobutylbenzoate can be approached via two primary orthogonal pathways, depending on the availability of starting materials and the specific requirements of the synthetic campaign.
Dual synthetic pathways for Methyl 4-isobutylbenzoate production.
Pathway A: Direct Esterification via Acyl Chloride Activation
Causality & Logic: Direct Fischer esterification of 4-isobutylbenzoic acid is often hampered by the equilibrium nature of the reaction. To achieve quantitative yields without the need for aggressive water-scavenging (e.g., Dean-Stark apparatus), the carboxylic acid is first converted into an acyl chloride[3]. This transformation dramatically increases the electrophilicity of the carbonyl carbon. Subsequent reaction with anhydrous methanol proceeds rapidly and irreversibly via nucleophilic acyl substitution.
Self-Validating Protocol A:
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Chlorination: Suspend 4-isobutylbenzoic acid (50 mmol) in an excess of thionyl chloride (SOCl₂). Reflux the mixture.
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In-Process Control (IPC): The reaction is self-indicating. The cessation of gas evolution (HCl and SO₂) confirms the complete conversion to 4-isobutylbenzoyl chloride.
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Solvent Removal: Remove unreacted SOCl₂ under reduced pressure to prevent competitive side reactions in the next step.
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Esterification: Dissolve the crude acyl chloride in a non-reactive solvent (or use neat if liquid) and cool to 0 °C. Add anhydrous methanol (100 mL) dropwise[3].
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Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the highly reactive acyl chloride back to the starting acid. The 0 °C environment controls the highly exothermic nature of the substitution.
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Validation & Purification: Monitor via Thin Layer Chromatography (TLC) using a Petroleum Ether:Dichloromethane (7:3, v/v) mobile phase. The starting material will show a low Rf (due to hydrogen bonding), while the product will migrate significantly higher. Purify via column chromatography to achieve quantitative yields (approx. 9.60 g)[3].
Pathway B: Transition-Metal Catalyzed Cross-Coupling
Causality & Logic: In late-stage functionalization or when starting from abundant phenolic precursors, building the alkyl chain directly onto the aromatic ring is strategically advantageous. By converting methyl 4-hydroxybenzoate into an aryl triflate, the C-O bond is activated for oxidative addition by a transition metal catalyst. A Kumada-type cross-coupling with an isobutyl Grignard reagent then installs the alkyl chain[1].
Self-Validating Protocol B:
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Triflation: React methyl 4-hydroxybenzoate with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine) in dichloromethane.
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IPC: LC-MS analysis will show a distinct mass shift, confirming the conversion of the phenol to the aryl triflate intermediate.
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Cross-Coupling: Introduce the aryl triflate to a solution containing a catalytic amount of a transition metal (e.g., Fe or Ni-based catalyst) and slowly add isobutylmagnesium bromide (Grignard reagent) at controlled temperatures[1].
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Causality: The catalyst undergoes oxidative addition into the aryl-triflate bond, followed by transmetalation with the Grignard reagent. Reductive elimination yields the target ester while regenerating the catalyst.
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Validation: Monitor the reaction via GC-MS. The disappearance of the triflate mass and the emergence of the m/z 192 (M+) peak validates the successful coupling.
Applications in Advanced Drug Development
Methyl 4-isobutylbenzoate is not merely an end-product; it is a vital intermediate in the synthesis of advanced therapeutics. A prominent example is its use in the discovery and synthesis of Ceralifimod (ONO-4641), a highly selective S1P₁ and S1P₅ receptor agonist developed for the treatment of autoimmune diseases[1].
Downstream application of Methyl 4-isobutylbenzoate in S1P receptor agonist synthesis.
In this workflow, Methyl 4-isobutylbenzoate is subjected to a hydride transfer reaction using Lithium Aluminum Hydride (LiAlH₄). This aggressively reduces the ester down to 4-isobutylbenzyl alcohol[1]. This alcohol subsequently undergoes a Mitsunobu reaction to couple with a dihydronaphthalene core, assembling the critical pharmacophore required for S1P receptor modulation in autoimmune therapy.
References
- LookChem. Cas 154320-56-6,Methyl 4-isobutylbenzoate - LookChem.
- The Journal of Organic Chemistry (ACS Publications). Isomerization of Trimethyl α-Keto Trithioorthocarboxylates into α,α-Bis(methylthio) Thiolcarboxylates. A New Rearrangement of Synthetic Interest.
- Journal of Medicinal Chemistry (ACS Publications). Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases.
